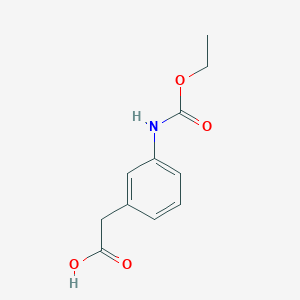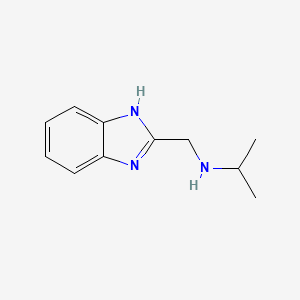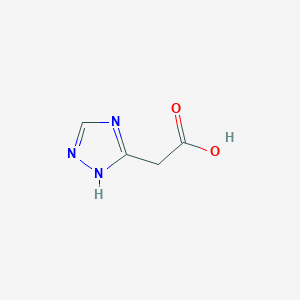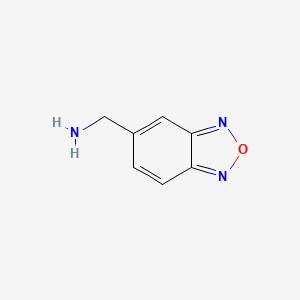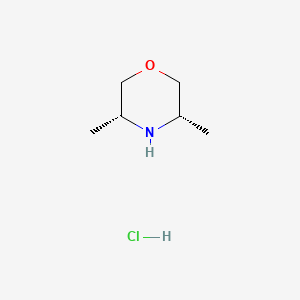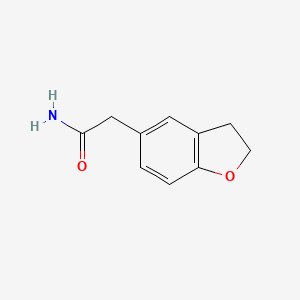
4-(4-(2,4-二甲基苯基)恶唑-2-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
恶唑衍生物,包括4-(4-(2,4-二甲基苯基)恶唑-2-基)苯胺,因其抗菌特性而备受研究。它们在抑制各种细菌菌株的生长方面显示出潜力,例如金黄色葡萄球菌和化脓性链球菌。 这使得它们在开发新的抗生素以对抗耐药性细菌感染方面具有价值 .
抗癌特性
恶唑核是许多具有抗癌活性的化合物的组成部分。研究人员合成了各种恶唑衍生物,并筛选了它们抑制癌细胞生长的能力。 4-(4-(2,4-二甲基苯基)恶唑-2-基)苯胺的结构特异性可以用来靶向特定的癌细胞 .
抗结核药物
含恶唑环的化合物也因其抗结核活性而受到评估。 鉴于结核病持续存在的挑战以及耐药菌株的出现,像4-(4-(2,4-二甲基苯基)恶唑-2-基)苯胺这样的新化合物正在被探索作为潜在的抗结核药物 .
抗炎和镇痛作用
已知恶唑衍生物表现出抗炎和镇痛作用。 这在开发新的非甾体抗炎药 (NSAID) 方面尤为重要,这些药物可以减轻疼痛和炎症,而不会产生与现有 NSAID 相关的副作用 .
抗糖尿病活性
恶唑环存在于几种抗糖尿病药物中。它在调节血糖水平方面起着至关重要的作用。 对4-(4-(2,4-二甲基苯基)恶唑-2-基)苯胺的研究可能会导致开发新的药物,以更有效地帮助控制糖尿病 .
抗肥胖和抗氧化潜力
恶唑化合物与抗肥胖和抗氧化活性有关。 这些特性对于解决代谢紊乱和预防氧化应激相关疾病至关重要4-(4-(2,4-二甲基苯基)恶唑-2-基)苯胺可以帮助创建有助于体重管理和增强体内抗氧化防御能力的治疗方法 .
作用机制
Mode of Action
The mode of action of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline The compound’s potential effects on cellular processes and signaling pathways remain to be elucidated .
Pharmacokinetics
The pharmacokinetic properties of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline . For instance, the compound should be stored in a dark place at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been found to interact with aromatic amines, which are a class of compounds known for their involvement in various biochemical processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of enzymes and proteins.
Cellular Effects
The effects of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has inhibitory activity against mammary carcinoma cell lines, indicating its potential as an antitumor agent . The compound’s impact on cell function includes alterations in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit certain enzymes, thereby affecting their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has a relatively stable structure, with a boiling point of 317.11°C and a melting point of 105.87°C . Over time, it has been observed that the compound maintains its activity, although some degradation may occur under specific conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as inhibiting tumor growth. At higher doses, toxic or adverse effects may be observed . These effects include alterations in liver and kidney function, as well as changes in hematological parameters. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism involves oxidation and conjugation reactions, which help in its detoxification and excretion . These metabolic processes can influence the compound’s bioavailability and efficacy, making it crucial to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s hydrophobic nature allows it to cross cell membranes easily, facilitating its distribution within the cell.
Subcellular Localization
4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline is localized in specific subcellular compartments, where it exerts its activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
属性
IUPAC Name |
4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-3-8-15(12(2)9-11)16-10-20-17(19-16)13-4-6-14(18)7-5-13/h3-10H,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECQNDOEJQJVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610108 |
Source


|
| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951623-01-1 |
Source


|
| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

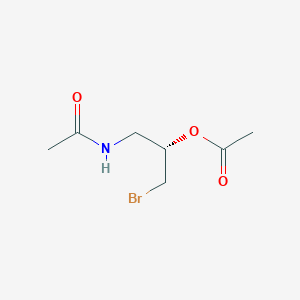
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

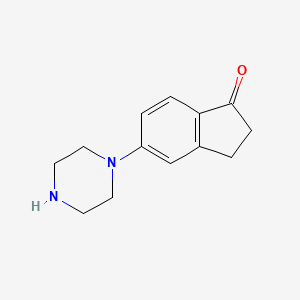
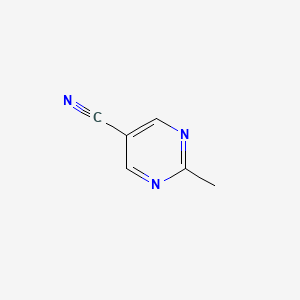
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)
